molecular formula C19H20N6O2 B5114672 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B5114672
M. Wt: 364.4 g/mol
InChI Key: NFHLYYXTWFJXQX-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
The compound 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (hereafter referred to by its full systematic name) is a pyridazine derivative featuring a piperazine ring substituted with a 3-methoxybenzoyl group at the 4-position and a pyrazole moiety at the 6-position of the pyridazine core. This structure combines three pharmacologically relevant motifs:

  • Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating electronic properties and binding interactions.
  • Piperazine: A flexible six-membered ring with two nitrogen atoms, often used to enhance solubility and bioavailability in drug design.

Properties

IUPAC Name

(3-methoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2/c1-27-16-5-2-4-15(14-16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-3-8-20-25/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHLYYXTWFJXQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds .

Scientific Research Applications

3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their structural/functional differences:

Compound Name Substituents on Pyridazine Core Molecular Weight (g/mol) Key Structural/Functional Features References
3-[4-(3-Methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine 4-(3-Methoxybenzoyl)piperazine, 6-pyrazole ~407.45* Enhanced steric bulk and electron-donating capacity from 3-methoxybenzoyl; potential for π-π stacking.
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine 3-Piperidine, 6-pyrazole ~243.31 Flexible piperidine ring; lacks electron-donating groups, potentially reducing metabolic stability.
3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine 3-Piperazine, 6-1,2,4-triazole ~258.30 Triazole substituent introduces additional hydrogen-bonding capability; lower steric hindrance.
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine 3-Phenylamine, 6-pyrazole ~249.28 Planar structure with S(6) intramolecular H-bonding; π-π interactions at 3.6859 Å.
3-Chloro-6-(1H-pyrazol-1-yl)pyridazine 3-Chloro, 6-pyrazole ~196.62 Electrophilic chlorine atom enables nucleophilic substitution reactions for further derivatization.

*Molecular weight calculated based on formula C₂₀H₂₁N₇O₂.

Key Comparative Insights:

Substituent Effects on Reactivity and Binding :

  • The 3-methoxybenzoyl-piperazine group in the target compound introduces significant steric bulk compared to simpler piperidine or unsubstituted piperazine analogs (e.g., ). This may hinder interactions with flat binding pockets but improve selectivity.
  • The pyrazole at position 6 is common across analogs, suggesting its role as a conserved hydrogen-bond acceptor or π-stacking moiety.

Crystallographic and Conformational Behavior :

  • Analogs like N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit planar molecular geometries with intramolecular H-bonding (S(6) motif) and intermolecular π-π stacking, which stabilize crystal packing . The target compound’s 3-methoxybenzoyl group may disrupt planarity but enhance solubility via increased polarity.

Synthetic Versatility :

  • Chlorinated analogs (e.g., 3-chloro-6-pyrazolylpyridazine) serve as intermediates for nucleophilic substitution, enabling diversification at position 3 . The target compound’s piperazine-benzoyl group may require more complex coupling strategies, such as Buchwald-Hartwig amination or acylations.

The 3-methoxy group could mimic substituents in known bioactive molecules (e.g., methoxyaryl groups in serotonin receptor ligands).

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